6-(4-Hexyloxyphenyl)-6-oxohexanoic acid

Solid-state characterization Crystallinity Isomer comparison

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (CAS 178686-87-8) is a synthetic alkylarylketocarboxylic acid first disclosed in US patent 5504244 as Example 12, prepared as a colorless crystalline solid with a melting point of 95–96 °C. The compound belongs to a class of lipophilic ketocarboxylic acids claimed as inhibitors of lipoxygenase-mediated arachidonate metabolism, with potential utility in allergy, inflammation, and shock indications.

Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
CAS No. 178686-87-8
Cat. No. B064311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Hexyloxyphenyl)-6-oxohexanoic acid
CAS178686-87-8
Synonyms6-(4-HEXYLOXYPHENYL)-6-OXOHEXANOIC ACID
Molecular FormulaC18H26O4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21)
InChIKeyGQEAOKMHCOWRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (CAS 178686-87-8): Baseline Identity and Patent-Documented Class


6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (CAS 178686-87-8) is a synthetic alkylarylketocarboxylic acid first disclosed in US patent 5504244 as Example 12, prepared as a colorless crystalline solid with a melting point of 95–96 °C [1]. The compound belongs to a class of lipophilic ketocarboxylic acids claimed as inhibitors of lipoxygenase-mediated arachidonate metabolism, with potential utility in allergy, inflammation, and shock indications [1]. It features a para-hexyloxy-substituted benzoyl moiety linked to a pentanoic acid chain, a structural motif that confers amphiphilic character exploited in both medicinal chemistry and materials science contexts .

Why In-Class Alkylarylketo Acids Cannot Substitute for 6-(4-Hexyloxyphenyl)-6-oxohexanoic Acid Without Quantitative Validation


The alkylarylketo acid class encompasses a broad structural landscape where the alkoxy chain length (e.g., C4–C12), substitution position (ortho vs. para), and linker nature (ether oxygen vs. direct C–C bond) are explicitly claimed as independent variables governing biological activity and physicochemical properties [1]. The patent demonstrates that even a positional isomer shift from para- to ortho-hexyloxy substitution produces a markedly different melting point (95–96 °C vs. 64–65 °C) and altered crystalline habit [1]. These structural perturbations directly modulate lipophilicity (calculated LogP of the target compound is 4.1 [2]), molecular geometry, and intermolecular packing—each parameter known to critically influence target binding, pharmacokinetics, and liquid crystalline phase behavior. Consequently, generic in-class substitution without compound-specific performance data risks functional non-equivalence in both pharmacological and materials applications.

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid: Quantitative Comparative Evidence Against Closest Analogs


Para- vs. Ortho-Hexyloxy Substitution: Melting Point and Crystal Packing Differentiation

The para-substituted target compound (5-(4-n-hexyloxybenzoyl)pentanoic acid) exhibits a melting point of 95–96 °C as colorless crystals, whereas its ortho-substituted regioisomer (5-(2-n-hexyloxybenzoyl)pentanoic acid, Example 13) melts at 64–65 °C as a white crystalline solid [1]. The 31 °C elevation in melting point reflects stronger intermolecular packing interactions in the para isomer, attributable to the linear molecular geometry that favors more efficient crystal lattice organization. Elemental analysis confirms identical stoichiometry (C18H26O4; Calculated: C 70.56, H 8.55) for both isomers, isolating the positional substitution as the sole structural variable responsible for the thermal differentiation [1].

Solid-state characterization Crystallinity Isomer comparison

Alkoxy vs. Alkyl Linker: LogP and Hydrogen-Bonding Capacity Differentiation

The target compound incorporates a para-hexyloxy (C6–O–) substituent, yielding a calculated octanol-water partition coefficient (LogP) of 4.1 [1]. The direct alkyl analog 6-(4-hexylphenyl)-6-oxohexanoic acid (CAS 178686-77-6), which replaces the ether oxygen with a methylene unit, is predicted to have a higher LogP (estimated >5.0 based on the removal of the hydrogen-bond-accepting oxygen atom) [2]. The ether oxygen in the target compound introduces a discrete hydrogen-bond acceptor site and a local dipole moment that modulates both passive membrane permeability and molecular recognition by biological targets, while the direct alkyl analog lacks this functionality.

Lipophilicity LogP Structure-property relationship

Chain-Length Optimization: Hexyloxy (C6) as the Balanced Amphiphile Within the Alkylarylketo Acid Series

Within the patent-disclosed series, the alkoxy chain length R1 spans C4 to C12 [1]. The hexyloxy (C6) variant occupies a central position between shorter homologs (e.g., butoxy, C4) that provide insufficient lipophilic bulk for membrane partition or mesophase induction, and longer homologs (e.g., dodecyloxy, C12) that risk excessive lipophilicity (estimated LogP >6), reduced aqueous solubility, and unfavorable melting points for processing [1]. The target compound's balanced design is reflected in its practical synthetic accessibility: the Williamson ether synthesis with 1-bromohexane proceeds in high yield to give 2.3 g of pure crystalline product [1], whereas longer-chain alkyl bromides typically require extended reaction times and yield waxy solids that are more difficult to crystallize.

Amphiphilic design Chain-length SAR Liquid crystal synthons

Highest-Confidence Application Scenarios for 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid Based on Quantitative Evidence


Lipoxygenase Inhibitor Lead Optimization: Para-Hexyloxy Ketocarboxylic Acid Scaffold

For medicinal chemistry programs targeting the 5-lipoxygenase pathway in asthma or inflammatory disease, the target compound provides a structurally defined, crystalline lead scaffold with a LogP of 4.1 and a well-characterized synthetic route [1]. Its para-substitution pattern ensures linear molecular geometry favorable for target binding, while the C6 chain offers a reproducible starting point for systematic SAR expansion to shorter or longer homologs [1].

Liquid Crystal Synthon: Amphiphilic Building Block with Defined Thermal Transitions

The compound's balanced amphiphilic architecture—a rigid 4-oxybenzoyl core flanked by a flexible C6 alkoxy tail and a pentanoic acid head group—makes it a candidate mesogenic intermediate for nematic or smectic liquid crystalline phases [1]. The sharp melting point (95–96 °C) and high crystallinity facilitate purification and reproducible thermal processing, while the carboxylic acid terminus provides a reactive anchor for covalent attachment to polymer backbones or surface-functionalized substrates [1].

Analytical Reference Standard for Alkylarylketo Acid Isomer Identification

Given the documented melting point divergence between the para (95–96 °C) and ortho (64–65 °C) hexyloxy isomers, the target compound serves as a reference standard for regioisomer assignment via melting point depression or differential scanning calorimetry in quality control of synthetic intermediates [1]. This is particularly valuable when both isomers are potential byproducts during Friedel-Crafts acylation or etherification steps.

Supramolecular Monolayer and Self-Assembled Monolayer (SAM) Precursor

The carboxylic acid head group enables chemisorption onto metal oxide surfaces (e.g., Al2O3, TiO2), while the hexyloxyphenyl ketone tail provides π-π stacking interactions and tunable surface energy. The compound's predicted LogP of 4.1 positions it within the optimal hydrophobicity window for forming densely packed, ordered monolayers relevant to organic electronics and corrosion inhibition [1].

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